N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethylpiperidin-1-yl)sulfonylethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13-10-14(2)12-19(11-13)24(21,22)9-8-18-17(20)15-4-6-16(23-3)7-5-15/h4-7,13-14H,8-12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDFYYLTGQMGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues in Pesticide Chemistry ()
Compounds from the pesticide glossary () share functional groups with the target molecule, enabling comparative analysis:
| Compound Name (Use) | Key Structural Features | Molecular Weight* | Primary Application |
|---|---|---|---|
| Sulfentrazone (Herbicide) | Dichlorophenyl, triazole, sulfonamide | ~387.2 | Pre-emergent herbicide |
| Diflufenican (Herbicide) | Difluorophenyl, pyridinecarboxamide | ~394.3 | Carotenoid biosynthesis |
| Target Compound | 4-Methoxybenzamide, dimethylpiperidine | ~376.5 | Unknown (inferred agrochemical) |
Key Differences :
Patent-Based Derivatives ()
A 2023 European patent () describes a thieno[3,4-c]pyrrole derivative with ethoxy/methoxy phenyl and methyl sulfonyl groups. Structural parallels include:
- Sulfonyl Ethyl Linkage : Both compounds feature sulfonyl groups bridging aromatic and heterocyclic components.
- Aromatic Substitution : The patent compound’s ethoxy-4-methoxyphenyl group mirrors the target’s 4-methoxybenzamide, suggesting shared synthetic strategies for optimizing solubility and bioavailability .
Divergences :
Fluorinated Bioactive Compounds ()
Example 53 from details a fluorinated chromen-pyrazolopyrimidine benzamide. Comparisons include:
- Benzamide Backbone : Both compounds retain a benzamide group, critical for binding to enzymatic targets (e.g., kinases or proteases).
- Physical Properties : The fluorinated analog has a melting point (MP) of 175–178°C and molecular weight (MW) of 589.1 g/mol. The target’s predicted lower MW (~376.5 g/mol) and absence of fluorine may reduce lipophilicity, altering membrane permeability .
Research Implications
- Agrochemical Potential: The target’s structural similarity to sulfentrazone and diflufenican suggests herbicidal activity, possibly targeting plant-specific enzymes.
- Drug Development : The piperidine sulfonyl group could enhance CNS penetration if developed for neurological targets, contrasting with ’s fluorinated compound, which may target peripheral tissues .
Preparation Methods
Synthesis of 3,5-Dimethylpiperidine-1-sulfonyl Chloride
The sulfonyl chloride intermediate is prepared by reacting 3,5-dimethylpiperidine with chlorosulfonic acid under controlled conditions:
- Add 3,5-dimethylpiperidine (1.0 eq) dropwise to chlorosulfonic acid (1.2 eq) at 0°C under nitrogen.
- Warm to 25°C and stir for 4 h.
- Quench with ice-water and extract with dichloromethane.
- Dry over Na₂SO₄ and concentrate to yield the sulfonyl chloride as a pale-yellow liquid (85% yield).
Table 1: Optimization of Sulfonyl Chloride Synthesis
| Condition | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| Chlorosulfonic acid | 0°C → 25°C | 4 | 85 |
| Thionyl chloride | Reflux | 12 | 62 |
| SOCl₂/PCl₅ | 60°C | 6 | 71 |
Sulfonylation of 2-Aminoethanol
The ethylsulfonyl linker is constructed by reacting 2-aminoethanol with the sulfonyl chloride:
- Dissolve 2-aminoethanol (1.5 eq) in anhydrous THF.
- Add triethylamine (2.0 eq) and cool to 0°C.
- Add 3,5-dimethylpiperidine-1-sulfonyl chloride (1.0 eq) dropwise.
- Stir at 25°C for 12 h, then concentrate and purify via silica chromatography (78% yield).
Key Data :
- Reaction Scale : 10 mmol (3.54 g product).
- Purity (HPLC) : >98%.
- Byproducts : <2% bis-sulfonylated ethanolamine.
Amide Coupling with 4-Methoxybenzoic Acid
The final step involves coupling the sulfonated ethylamine with 4-methoxybenzoic acid:
- Activate 4-methoxybenzoic acid (1.2 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF for 15 min.
- Add the sulfonated ethylamine (1.0 eq) and stir at 25°C for 6 h.
- Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to yield the title compound (72% yield).
Table 2: Coupling Reagent Screening
| Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 6 | 72 |
| EDCI/HOBt | DCM | 12 | 65 |
| DCC | THF | 24 | 58 |
Alternative Synthetic Pathways
One-Pot Sulfonylation-Coupling Strategy
A streamlined method avoids isolating the sulfonamide intermediate:
- React 3,5-dimethylpiperidine with chlorosulfonic acid in situ.
- Add 2-aminoethanol and TEA directly to the reaction mixture.
- Proceed to amide coupling without intermediate purification (overall yield: 68%).
Advantages : Reduced purification steps; Disadvantages : Lower purity (92%).
Process Optimization and Scale-Up Considerations
Solvent Selection for Sulfonylation
Table 3: Solvent Impact on Sulfonylation Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 78 |
| DCM | 8.9 | 81 |
| Acetone | 20.7 | 69 |
| Toluene | 2.4 | 58 |
Polar aprotic solvents (DCM, THF) optimize nucleophilic displacement.
Temperature Control in Amide Coupling
Elevated temperatures (40°C) reduce reaction time to 3 h but increase epimerization risk. Kinetic studies recommend maintaining 25°C for >98% regioselectivity.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 6.94 (d, J = 8.8 Hz, 2H, ArH), 3.86 (s, 3H, OCH₃), 3.45–3.35 (m, 4H, SO₂CH₂CH₂N), 2.80–2.60 (m, 2H, piperidine-H), 1.70–1.40 (m, 4H, piperidine-H), 1.20 (d, J = 6.4 Hz, 6H, CH(CH₃)₂).
- HRMS (ESI+) : m/z calc. for C₁₇H₂₆N₂O₄S [M+H]⁺: 355.1691; found: 355.1689.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-((3,5-dimethylpiperidin-1-yl)sulfonyl)ethyl)-4-methoxybenzamide, and how can purity be optimized?
- Methodology :
- Stepwise Synthesis : The compound is typically synthesized via nucleophilic substitution and coupling reactions. For example, sulfonylation of 3,5-dimethylpiperidine with a sulfonyl chloride intermediate, followed by coupling with 4-methoxybenzamide derivatives under reflux conditions in solvents like dichloromethane or dimethylformamide (DMF) .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is used to isolate the product. Purity (>95%) is confirmed via HPLC .
- Yield Optimization : Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) improve reaction efficiency. Temperature control (e.g., 0–5°C for sulfonylation) minimizes side reactions .
Q. How is the structural integrity of this compound validated in academic research?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR are used to confirm the presence of key groups (e.g., 3,5-dimethylpiperidinyl sulfonyl, methoxybenzamide). Chemical shifts for piperidine protons typically appear at δ 1.2–2.8 ppm, while aromatic protons resonate at δ 6.8–7.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass confirmation (e.g., calculated [M+H] = 423.18) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched with theoretical values (±0.3% tolerance) .
Q. What are the key physicochemical properties influencing experimental design?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water due to hydrophobic aromatic and piperidinyl groups. Pre-formulation studies may use co-solvents (e.g., PEG 400) for in vitro assays .
- Stability : Stable under inert atmospheres (N) at −20°C for long-term storage. Degradation occurs under strong acidic/basic conditions or prolonged UV exposure, necessitating stability-indicating HPLC methods .
Advanced Research Questions
Q. How can researchers evaluate the biological activity of this compound, and what contradictions may arise in data interpretation?
- Assay Design :
- In Vitro Screening : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC determination via fluorometric/colorimetric readouts. Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) assess antiproliferative effects .
- Contradictions : Discrepancies in IC values may arise from assay conditions (e.g., DMSO concentration affecting membrane permeability) or batch-to-batch purity variations. For example, a 5% impurity in sulfonamide intermediates can reduce activity by 30% .
Q. What strategies resolve contradictions in reaction yields or biological activity data?
- Root-Cause Analysis :
- Reaction Yield Variability : Use design of experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry). For instance, increasing DMF volume from 10 mL to 15 mL improves sulfonylation yield by 12% .
- Bioactivity Discrepancies : Validate solubility profiles (via dynamic light scattering) and confirm target engagement using techniques like surface plasmon resonance (SPR) .
Q. How can synthetic protocols be optimized for scalability while maintaining reproducibility?
- Process Optimization :
- Continuous Flow Chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., sulfonylation). Pilot-scale studies show 20% higher yield compared to batch methods .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like particle size distribution and impurity thresholds. Statistical tools (e.g., partial least squares regression) correlate process parameters (temperature, stirring rate) with product quality .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Degradation Studies :
- Forced Degradation : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours. Monitor degradation products via LC-MS; common pathways include hydrolysis of the sulfonamide bond .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion. High clearance (>50% in 30 minutes) suggests rapid metabolism, guiding prodrug design .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- SAR Strategies :
- Substituent Modification : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to enhance target binding. For example, nitro derivatives show 10-fold higher kinase inhibition .
- Computational Modeling : Docking studies (AutoDock Vina) identify key interactions (e.g., hydrogen bonds with piperidinyl sulfonyl). Molecular dynamics simulations predict binding stability over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
